molecular formula C17H18N2O3 B11719748 N'-[(1E)-2-(2-methylphenoxy)ethylidene](benzyloxy)carbohydrazide

N'-[(1E)-2-(2-methylphenoxy)ethylidene](benzyloxy)carbohydrazide

Cat. No.: B11719748
M. Wt: 298.34 g/mol
InChI Key: KLKNYJSNKLULGO-WQRHYEAKSA-N
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Description

N’-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzyloxy group and a carbohydrazide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide typically involves the reaction of 2-methylphenoxyacetaldehyde with benzyloxycarbonylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often through the use of specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce hydrazine derivatives. Substitution reactions can result in a wide range of products depending on the substituent introduced.

Scientific Research Applications

N’-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of N’-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1E)-2-(2-methylphenoxy)ethylidenecarbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

benzyl N-[(Z)-2-(2-methylphenoxy)ethylideneamino]carbamate

InChI

InChI=1S/C17H18N2O3/c1-14-7-5-6-10-16(14)21-12-11-18-19-17(20)22-13-15-8-3-2-4-9-15/h2-11H,12-13H2,1H3,(H,19,20)/b18-11-

InChI Key

KLKNYJSNKLULGO-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC=CC=C1OC/C=N\NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1OCC=NNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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